

Comparative Analysis of SST-02 Cross-Reactivity with G-Protein Coupled Receptors

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Compound of Interest

Compound Name: SST-02

Cat. No.: B1193630

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This guide provides a detailed comparison of the binding affinity and functional activity of the somatostatin analog, **SST-02**, against its primary targets and a panel of other G-protein coupled receptors (GPCRs). The data presented herein is essential for researchers, scientists, and drug development professionals to evaluate the selectivity and potential off-target effects of **SST-02**.

Binding Profile of SST-02

SST-02 is a synthetic somatostatin analog designed for high-affinity binding to somatostatin receptors (SSTRs). The following table summarizes the binding affinities (K_i) of **SST-02** for various SSTR subtypes and a selection of other GPCRs commonly screened for off-target interactions.

Table 1: Comparative Binding Affinities (K_i , nM) of **SST-02** against a Panel of GPCRs

Receptor Target	SST-02 Ki (nM)	Reference Compound Ki (nM)	Fold Selectivity (vs. SSTR2)
Somatostatin Receptors	Octreotide		
SSTR1	25.1	>1000	26.4x
SSTR2	0.95	0.8	1.0x
SSTR3	15.8	30	16.6x
SSTR4	>1000	>1000	>1052x
SSTR5	5.6	8.5	5.9x
Other GPCRs			
Dopamine D2	980	-	>1031x
Adrenergic α 1	>10,000	-	>10526x
Adrenergic β 2	>10,000	-	>10526x
Serotonin 5-HT2A	1250	-	>1315x
Muscarinic M1	>10,000	-	>10526x
Opioid μ	850	-	>894x

Data is representative and compiled from various in vitro studies. Fold selectivity is calculated relative to the primary target with the highest affinity, SSTR2.

Functional Activity Profile of SST-02

The functional activity of **SST-02** was assessed by measuring its ability to inhibit cAMP production following receptor activation. The table below presents the half-maximal inhibitory concentration (IC50) for the receptors where significant binding was observed.

Table 2: Functional Activity (IC50, nM) of **SST-02** in cAMP Inhibition Assays

Receptor Target	SST-02 IC50 (nM)
SSTR1	35.5
SSTR2	1.2
SSTR3	22.4
SSTR5	7.9
Dopamine D2	>1000
Opioid μ	>1000

Experimental Protocols

1. Radioligand Binding Assays

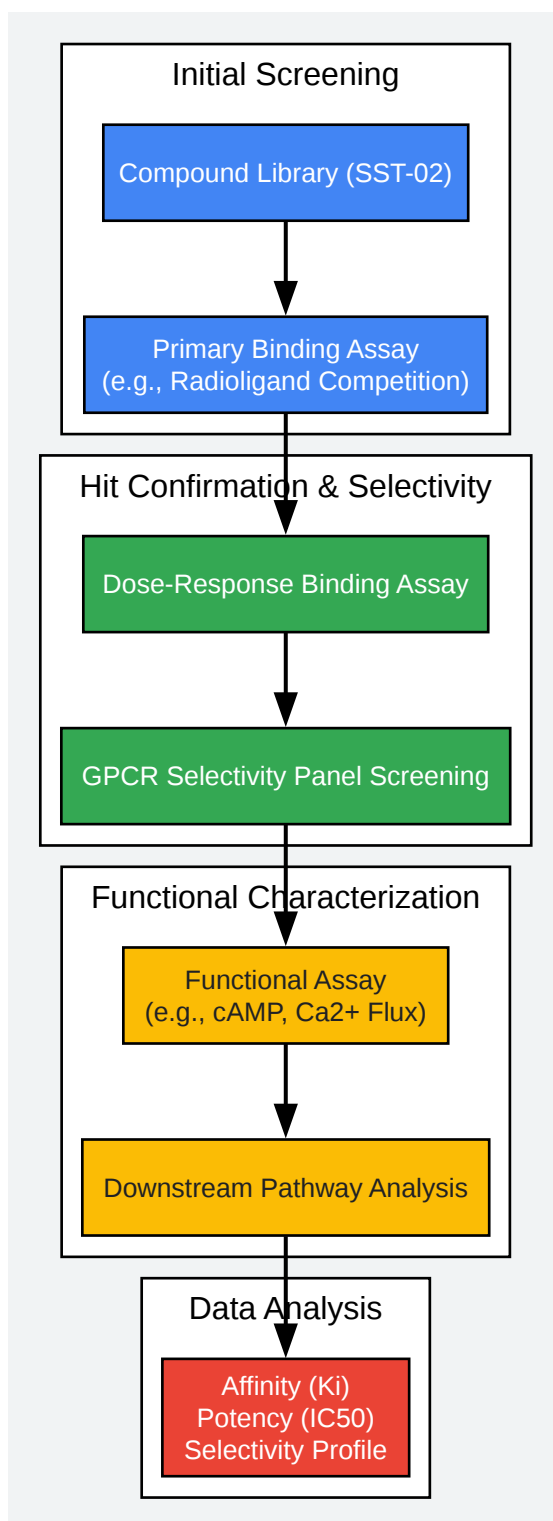
- Objective: To determine the binding affinity (K_i) of **SST-02** for a panel of GPCRs.
- Methodology:
 - Cell membranes expressing the receptor of interest were prepared from CHO-K1 or HEK293 cells.
 - Membranes were incubated with a specific radioligand (e.g., [125 I]-Tyr11-SRIF-14 for SSTRs) and varying concentrations of **SST-02** in a binding buffer.
 - Non-specific binding was determined in the presence of a high concentration of a non-labeled reference compound.
 - Following incubation at room temperature, the reaction was terminated by rapid filtration through glass fiber filters.
 - The radioactivity retained on the filters was quantified using a gamma counter.
 - IC50 values were determined by non-linear regression analysis of the competition binding curves.

- K_i values were calculated from the IC_{50} values using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

2. cAMP Functional Assays

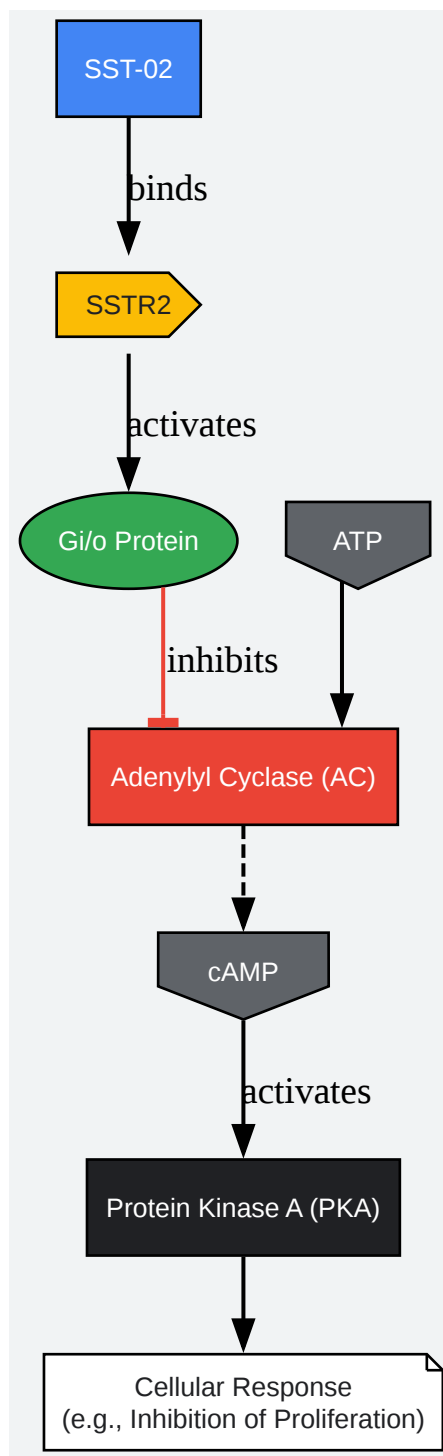
- Objective: To measure the functional potency (IC_{50}) of **SST-02** in inhibiting adenylyl cyclase activity.
- Methodology:
 - CHO-K1 cells stably expressing the receptor of interest were seeded in 96-well plates.
 - Cells were incubated with varying concentrations of **SST-02**.
 - Adenylyl cyclase was stimulated with forskolin (10 μ M).
 - The reaction was stopped, and the cells were lysed.
 - The intracellular cAMP levels were quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).
 - IC_{50} values were determined by fitting the dose-response curves using a four-parameter logistic equation.

Diagrams and Visualizations



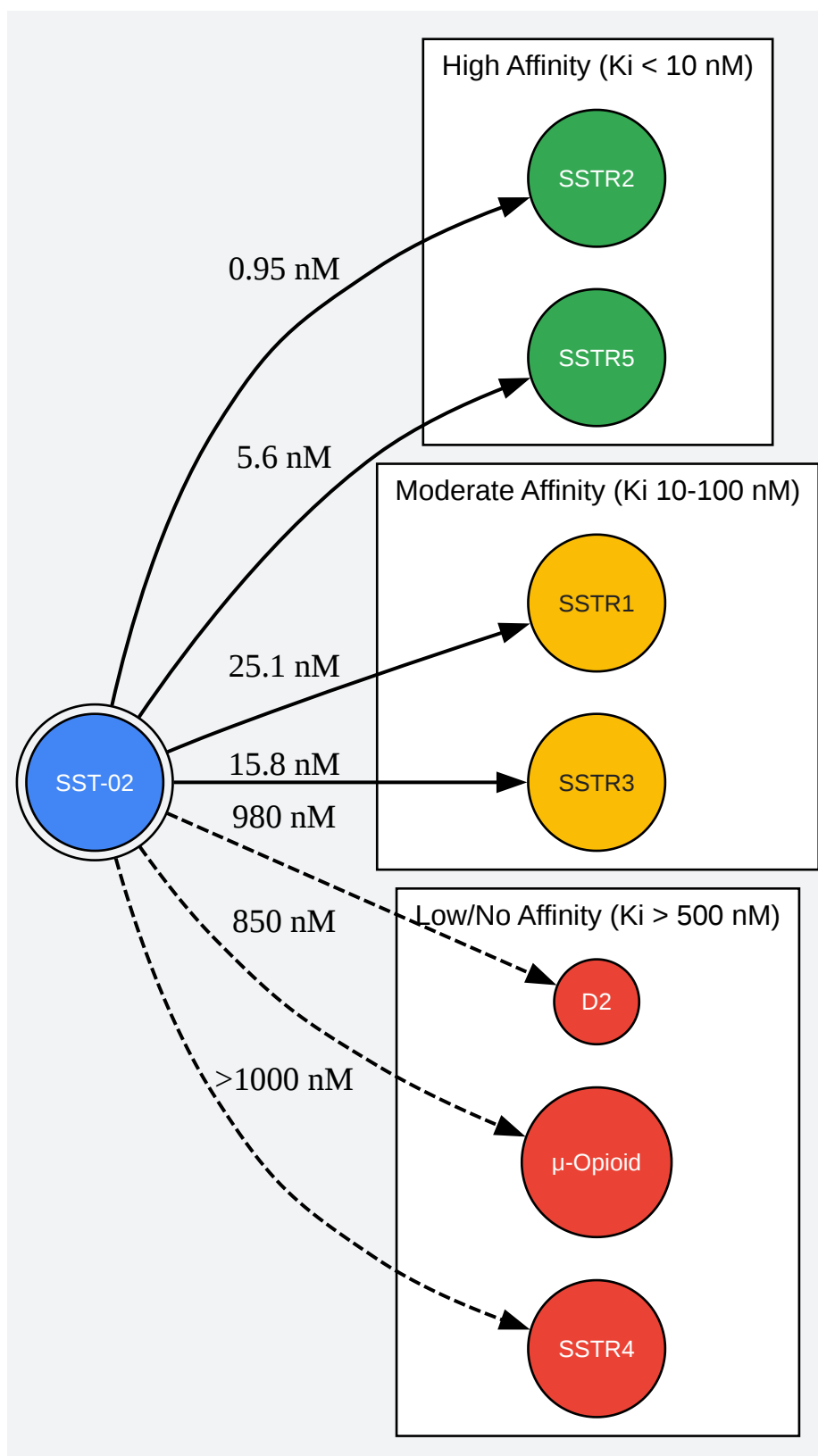
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Caption: Workflow for GPCR cross-reactivity screening.



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Caption: SSTR2-mediated Gi signaling pathway.



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Caption: **SST-02** binding affinity profile.

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